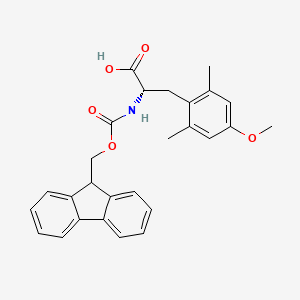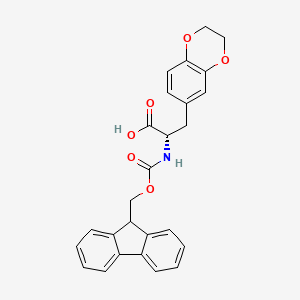
Boc-Phe(3-OH)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(3-OH)-OHDCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl groupThe final step involves the formation of the dicyclohexylamine salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of Boc-Phe(3-OH)-OH.DCHA often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity. The use of automated synthesizers and environmentally friendly solvents, such as water, is becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Phe(3-OH)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Boc-Phe(3-OH)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of Boc-Phe(3-OH)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Phe(3-CF3)-OH: A trifluoromethyl derivative of phenylalanine with similar protective properties.
Boc-Phe(4-OH)-OH: A para-hydroxy derivative with similar reactivity but different positional isomerism.
Uniqueness
Boc-Phe(3-OH)-OH.DCHA is unique due to the presence of the hydroxyl group at the meta position, which imparts distinct chemical properties and reactivity compared to its para and ortho counterparts. This positional isomerism can influence the compound’s behavior in peptide synthesis and its interactions with other molecules .
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C12H23N/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOQXBFYRXUDM-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B8059881.png)


![tert-butyl N-[(2S)-1-hydroxy-3-[4-(2-methylpropyl)phenyl]propan-2-yl]carbamate](/img/structure/B8059901.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B8059906.png)
![(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B8059917.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-(2-methylpropyl)phenyl]propan-2-yl]carbamate](/img/structure/B8059935.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethyl)phenyl]propan-2-yl]carbamate](/img/structure/B8059938.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(2-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B8059940.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B8059941.png)
![(2S)-3-[4-(diethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8059960.png)
![(2S)-3-(4-methoxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8059968.png)
![cyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid](/img/structure/B8059971.png)
